molecular formula C16H24O3 B1465306 2,4-Di-tert-butylphenyl methyl carbonate CAS No. 873055-54-0

2,4-Di-tert-butylphenyl methyl carbonate

Cat. No.: B1465306
CAS No.: 873055-54-0
M. Wt: 264.36 g/mol
InChI Key: MRZZXDUZVJNFQL-UHFFFAOYSA-N
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Description

2,4-Di-tert-butylphenyl methyl carbonate is an organic compound with the molecular formula C16H24O3. It is known for its unique structural features, which include two tert-butyl groups attached to a phenyl ring, and a methyl carbonate group.

Scientific Research Applications

2,4-Di-tert-butylphenyl methyl carbonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Safety and Hazards

The safety information for “2,4-Di-tert-butylphenyl methyl carbonate” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause an allergic skin reaction . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers

There are several papers related to “this compound” and similar compounds. One paper discusses the organic synthesis and current understanding of the mechanisms of CFTR modulator drugs . Another paper identifies and evaluates cell-growth-inhibiting bDtBPP-analogue degradation products from phosphite antioxidants used in polyolefin bioprocessing materials .

Mechanism of Action

Target of Action

It is known that similar compounds have been found to inhibit cell growth .

Mode of Action

It is known that similar compounds can inhibit cell growth . This suggests that 2,4-Di-tert-butylphenyl methyl carbonate may interact with cellular targets to disrupt normal cell function, leading to inhibited cell growth.

Biochemical Pathways

Similar compounds have been found to inhibit cell growth , suggesting that this compound may affect pathways related to cell proliferation and survival.

Result of Action

Similar compounds have been found to inhibit cell growth , suggesting that this compound may have a similar effect.

Action Environment

It is known that similar compounds can inhibit cell growth , suggesting that this compound may be sensitive to certain environmental conditions that affect cell growth.

Biochemical Analysis

Biochemical Properties

2,4-Di-tert-butylphenyl methyl carbonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of monoamines . This inhibition can lead to increased levels of neurotransmitters in the nervous system. Additionally, this compound has been shown to interact with certain biogenic amine G protein-coupled receptors, affecting their signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been found to inhibit cell growth, particularly in cells exposed to degradation products of phosphite antioxidants . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with monoamine oxidase can alter neurotransmitter levels, impacting cell signaling and gene expression . Furthermore, its effects on biogenic amine receptors can influence cellular metabolism and other cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This binding interaction is crucial for its role in increasing neurotransmitter levels. Additionally, the compound interacts with biogenic amine G protein-coupled receptors, modulating their signaling pathways . These interactions can lead to changes in gene expression and enzyme activity, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can degrade into various byproducts, which may have different effects on cellular functions . Long-term exposure to this compound can lead to sustained inhibition of cell growth and alterations in cellular metabolism . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as increased neurotransmitter levels due to monoamine oxidase inhibition . At higher doses, it can lead to toxic or adverse effects, including significant inhibition of cell growth and alterations in cellular metabolism . These dosage-dependent effects underscore the need for careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the breakdown of monoamines . Additionally, the compound’s effects on biogenic amine receptors can impact metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and efficacy in different cellular and tissue contexts. Understanding the transport and distribution mechanisms is vital for optimizing its use in experimental and therapeutic settings.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is important for elucidating its molecular mechanisms and optimizing its use in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butylphenyl methyl carbonate typically involves the reaction of 2,4-Di-tert-butylphenol with methyl chloroformate. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions: 2,4-Di-tert-butylphenyl methyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various phenolic compounds, alcohols, and substituted carbonates, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 2,4-Di-tert-butylphenyl methyl carbonate stands out due to its unique combination of tert-butyl groups and a methyl carbonate moiety. This structural arrangement imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications .

Properties

IUPAC Name

(2,4-ditert-butylphenyl) methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-15(2,3)11-8-9-13(19-14(17)18-7)12(10-11)16(4,5)6/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZZXDUZVJNFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC(=O)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl chloroformate (58 mL, 750 mmol) was added dropwise to a solution of 2,4-di-tert-butyl-phenol (103.2 g, 500 mmol), Et3N (139 mL, 1000 mmol) and DMAP (3.05 g, 25 mmol) in dichloromethane (400 mL) cooled in an ice-water bath to 0° C. The mixture was allowed to warm to room temperature while stirring overnight, then filtered through silica gel (approx. 1 L) using 10% ethyl acetate-hexanes (˜4 L) as the eluent. The combined filtrates were concentrated to yield carbonic acid 2,4-di-tert-butyl-phenyl ester methyl ester as a yellow oil (132 g, quant.). 1H NMR (400 MHz, DMSO-d6) δ7.35 (d, J=2.4 Hz, 1H), 7.29 (dd, J=8.5, 2.4 Hz, 1H), 7.06 (d, J=8.4 Hz, 1H), 3.85 (s, 3H), 1.30 (s, 9H), 1.29 (s, 9H).
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
103.2 g
Type
reactant
Reaction Step One
Name
Quantity
139 mL
Type
reactant
Reaction Step One
Name
Quantity
3.05 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.